molecular formula C8H14N2 B082994 1-Butyl-2-methylimidazole CAS No. 13435-22-8

1-Butyl-2-methylimidazole

Cat. No.: B082994
CAS No.: 13435-22-8
M. Wt: 138.21 g/mol
InChI Key: WHLZPGRDRYCVRQ-UHFFFAOYSA-N
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Description

1-Butyl-2-methylimidazole (BMIM) is an organic compound with a molecular formula of C6H13N3. It is a colorless liquid at room temperature and has a faint odor. BMIM is a versatile compound that is used in a variety of applications, ranging from organic synthesis to laboratory experiments. BMIM is also used in the synthesis of various organic compounds and as a solvent for a variety of organic reactions.

Scientific Research Applications

  • Green Chemistry Applications : 1-Butyl-3-methylimidazolium fluoride hydrate, closely related to 1-Butyl-2-methylimidazole, was identified as a decomposition product in ionic liquid purification, highlighting the need for careful handling of these compounds due to potential hazards and unknown stability in green solvent applications (Swatloski, Holbrey, & Rogers, 2003).

  • Pharmaceutical Synthesis : In the field of pharmaceuticals, 1-Butyl-3-methylimidazolium hexafluorophosphate has been used as a solvent in the sonochemical reaction of 1-methylimidazole, resulting in compounds with potential pharmacological applications (Jacob et al., 2005).

  • Polymer Science : For polymer science, 1-Butyl-3-methylimidazolium hexafluorophosphate has been used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate, enhancing the reaction rate and yielding narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).

  • Antiviral Applications : The synthesis of long-chain 1-alkylimidazoles and medium-chain 1-alkyl-2-methylimidazoles, which include this compound, has been explored for their antiviral properties (Calvino-Casilda, Martín-Aranda, & López-Peinado, 2009).

  • Corrosion Inhibition : 1-Butyl-3-methyl-1H-benzimidazolium iodide, a derivative, has been studied as a corrosion inhibitor for mild steel in sulfuric acid solution, demonstrating its effectiveness in protecting metals (Zheng et al., 2014).

  • Catalysis : The compound has also been utilized in catalysis. For instance, 1-Butyl-3-methylimidazol-2-ylidene borane, synthesized from 1-butyl-3-methylimidazolium bromide, shows promise in radical, ionic, and metal-catalyzed reactions (Bolt & Curran, 2017).

  • Bioresource Dissolution : In another application, 1-butyl-3-methylimidazolium chloride has been shown to dissolve cellulose without pretreatment, providing an alternative to traditional solvents for processing this important bioresource (Swatloski, Spear, Holbrey, & Rogers, 2002).

Properties

IUPAC Name

1-butyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-3-4-6-10-7-5-9-8(10)2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZPGRDRYCVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307969
Record name 1-butyl-2-methylimidazole
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13435-22-8
Record name 1-Butyl-2-methyl-1H-imidazole
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Record name 13435-22-8
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Record name 1-butyl-2-methylimidazole
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Record name 1-Butyl-2-methylimidazol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1-butyl-2-methylimidazole influence its ability to form complexes with metal ions compared to its hydroxyl-containing counterpart?

A1: The presence of a hydroxymethyl group in 1-butyl-2-hydroxymethylimidazole significantly impacts its complexation behavior with metal ions compared to this compound. Research [] indicates that the oxygen atom of the hydroxymethyl group in 1-butyl-2-hydroxymethylimidazole can directly interact with metal ions, leading to the formation of more stable complexes. This additional interaction shifts the equilibrium towards six-coordination, favoring octahedral complex structures, particularly for Cobalt(II) and Zinc(II). In contrast, this compound, lacking this hydroxymethyl group, exhibits a different coordination behavior, with both tetrahedral and octahedral species observed depending on the metal ion.

Q2: Can this compound act as a building block for synthesizing complex inorganic materials?

A2: Yes, this compound can act as a ligand in the formation of intricate chalcogenidometalate structures. In a study focusing on ionothermal synthesis [], this compound (denoted as Bim in the study) plays a crucial role as a ligand, coordinating to Indium atoms within discrete supertetrahedral [In10Q16Cl3(Bim)]5– units (Q = S, Se, Te). These units are stabilized within the larger structure by [Bmmim]+ cations, originating from the ionic liquid solvent 1-butyl-2,3-dimethylimidazolium (Bmmim). This highlights the capability of this compound to participate in the controlled assembly of novel inorganic materials with tunable properties.

Q3: What analytical techniques are commonly employed to study the interactions between this compound and metal ions?

A3: Research often utilizes a combination of potentiometric and spectrophotometric methods to investigate the interactions between this compound and metal ions []. Potentiometry allows for the precise determination of stability constants for the metal complexes formed, providing insights into the strength of these interactions. Simultaneously, spectrophotometry provides information about the changes in absorbance or transmission of light through the solution, which can be correlated to the formation and nature of the metal-ligand complexes. This combined approach offers a comprehensive understanding of the coordination chemistry between this compound and various metal ions.

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